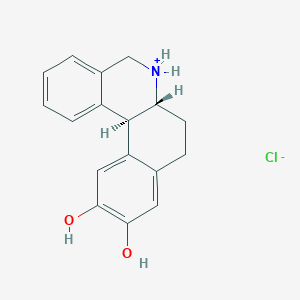

Dihydrexidine hydrochloride

Description

Properties

IUPAC Name |

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYUPBNUPIRQEP-SATBOSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137417-08-4 | |

| Record name | Dihydrexidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137417-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Dihydrexidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrexidine (B1670578) (DHX), a potent phenanthridine (B189435) derivative, was the first high-potency, full agonist developed for the dopamine (B1211576) D1 receptor.[1][2] Its discovery in the late 1980s was a significant advancement in dopamine receptor pharmacology, providing a critical tool to elucidate the physiological and pathological roles of the D1 receptor.[1][3] Unlike the prototypical D1 partial agonist SKF38393, dihydrexidine exhibits full intrinsic activity, comparable to or greater than that of endogenous dopamine, in stimulating downstream signaling pathways.[1][4] This property has made it a subject of intense research, particularly for its potential therapeutic applications in conditions characterized by dopaminergic dysfunction, such as Parkinson's disease and the cognitive deficits of schizophrenia.[3][5]

This technical guide provides an in-depth overview of the mechanism of action of dihydrexidine hydrochloride, focusing on its receptor binding profile, functional activity, and downstream signaling cascades. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to support further research and drug development efforts.

Receptor Binding and Functional Activity Profile

Dihydrexidine is a moderately selective full agonist at D1-like dopamine receptors (D1 and D5), displaying an approximately 10-fold selectivity for these receptors over the D2 receptor.[4][5] Its binding to the D1 receptor is characterized by high affinity.[6]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of dihydrexidine in comparison to other key dopamine receptor ligands. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and greater potency, respectively.

| Compound | D1 (Kᵢ, nM) | D2 (Kᵢ, nM) | D3 (Kᵢ, nM) | D4 (Kᵢ, nM) | D5 (Kᵢ, nM) | Selectivity Profile |

| Dihydrexidine | 22 | 320 | - | - | - | D1-preferring agonist |

| Dopamine | 41 | 25 | - | - | - | Endogenous agonist |

| SKF38393 | 52 | 11000 | - | - | - | D1-selective partial agonist |

| Quinpirole | - | High | High | - | - | Prototypical D2-like agonist |

Table 1: Comparative Binding Affinities (Kᵢ) of Dihydrexidine and Other Dopamine Receptor Agonists.[7]

| Compound | Receptor | Assay | EC₅₀ (nM) | Intrinsic Activity (% of Dopamine) |

| Dihydrexidine | Human D1 | cAMP Accumulation | 7.2 | 103 |

| Dopamine | Human D1 | cAMP Accumulation | 37 | 100 |

| SKF38393 | Human D1 | cAMP Accumulation | 56 | 93 |

Table 2: Functional Potency and Intrinsic Activity of Dihydrexidine at the Human D1 Receptor.[7]

Downstream Signaling Pathways

As a full agonist at D1-like receptors, dihydrexidine's primary mechanism of action involves the activation of adenylyl cyclase through the Gαs/olf subunit of the G protein, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This initiates a cascade of downstream signaling events.

Canonical Gs-cAMP-PKA Pathway

The canonical signaling pathway activated by dihydrexidine at the D1 receptor is depicted below.

β-Arrestin Recruitment

In addition to G protein-dependent signaling, dihydrexidine also promotes the recruitment of β-arrestin to the D1 receptor.[8] This interaction can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. Dihydrexidine has been shown to be a full agonist for β-arrestin recruitment at the D1 receptor.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrexidine Hydrochloride: A Technical Examination of D1 vs. D5 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrexidine (B1670578) (DHX), a potent phenanthridine (B189435) derivative, was the first compound identified as a full agonist for the D1-like dopamine (B1211576) receptor family.[1][2] Its discovery was a significant advancement in the study of dopaminergic systems, providing a valuable pharmacological tool to probe the functions of this receptor class. This technical guide provides an in-depth analysis of the binding affinity and functional potency of dihydrexidine hydrochloride, with a specific focus on its selectivity for the D1 versus the D5 dopamine receptor subtypes. While quantitative data for the D5 receptor remains elusive in publicly accessible literature, this paper compiles available data for D1 and other dopamine receptors, outlines detailed experimental protocols for key assays, and visualizes relevant biological and experimental pathways to support further research and development.

Introduction to Dihydrexidine and the D1-like Receptor Family

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward.[3] They are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The D1-like receptors are typically coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Dihydrexidine emerged as a critical tool for differentiating the physiological roles of D1-like receptors from D2-like receptors.[1][2] It is recognized as a full agonist at D1 receptors, meaning it elicits a maximal biological response similar to the endogenous ligand, dopamine.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for dihydrexidine's binding affinity and functional potency at dopamine receptors. A notable gap in the current literature is the lack of specific binding affinity (Ki) and functional potency (EC50) values for the D5 receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference |

| D1 | [³H]SCH23390 | Rat Striatum | ~10 | - | [5] |

| D2 | - | - | ~130 | - | [5] |

| D5 | - | - | Not Reported | Not Reported |

Note: The Ki value is the inhibition constant, a measure of binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Potency of this compound

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | % Maximal Response (vs. Dopamine) | Reference |

| D1 | cAMP Accumulation | Rat Striatum | Not Reported | 100% (Full Agonist) | [5] |

| D5 | - | - | Not Reported | Not Reported |

Note: EC50 is the concentration of a drug that gives a half-maximal response.

Signaling and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to study dihydrexidine, the following diagrams illustrate the canonical D1/D5 signaling pathway and a typical experimental workflow for a radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for D1-like Receptors

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of dihydrexidine for D1-like receptors using [³H]SCH23390.

Materials:

-

Receptor Source: Membranes from cells stably expressing human D1 or D5 receptors, or from brain tissue rich in these receptors (e.g., striatum).

-

Radioligand: [³H]SCH23390.

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl.

-

Non-specific Binding Control: A high concentration of a D1 antagonist (e.g., 1 µM SCH23390 or cis(Z)-flupenthixol).[7]

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation fluid and vials.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the washed membrane pellet in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Membrane suspension (typically 50-120 µg of protein for tissue).[6]

-

A fixed concentration of [³H]SCH23390 (typically near its Kd value, e.g., 0.3-0.5 nM).[7]

-

Varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the competitor.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the dihydrexidine concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional cAMP Accumulation Assay

This protocol outlines a method to assess the functional activity of dihydrexidine as an agonist at D1-like receptors by measuring its ability to stimulate cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human D1 or D5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: Typically a serum-free medium or a buffer like HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist: this compound.

-

cAMP Detection Kit: A kit based on methods such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or a luciferase-based reporter gene.

Procedure:

-

Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.

-

Compound Addition: Replace the culture medium with assay medium. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a saturating concentration of dopamine) and a vehicle control (basal level).

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the logarithm of the dihydrexidine concentration. Use non-linear regression to determine the EC50 and the maximum response (Emax). The potency and efficacy of dihydrexidine can then be compared to that of dopamine.

Discussion and Future Directions

This compound has been instrumental in elucidating the roles of D1-like dopamine receptors. The available data robustly characterize it as a potent, full agonist at the D1 receptor, with approximately 10-fold selectivity over the D2 receptor.[2][5] This pharmacological profile has made it a cornerstone in preclinical models of Parkinson's disease and cognitive disorders.[4]

However, a significant knowledge gap persists regarding its specific interactions with the D5 receptor. The D1 and D5 receptors share a high degree of homology, making the development of subtype-selective ligands challenging.[6] While dihydrexidine is often referred to as a D1/D5 agonist, the lack of quantitative binding and functional data for the D5 subtype makes it difficult to ascertain its true selectivity within the D1-like family. It has been noted that dopamine itself exhibits a nearly ten-fold higher affinity for D5 over D1 receptors, which suggests that the pharmacology of these two subtypes is not identical.

For drug development professionals, this lack of D5-specific data for dihydrexidine represents both a challenge and an opportunity. A thorough characterization of dihydrexidine's activity at the D5 receptor is crucial for a complete understanding of its pharmacological effects. Future research should prioritize conducting radioligand binding and functional assays using cell lines specifically expressing the human D5 receptor. Such studies would not only clarify the D1 versus D5 selectivity of dihydrexidine but also pave the way for the rational design of more selective D1 or D5 agonists, which could offer improved therapeutic profiles for a range of neurological and psychiatric disorders.

Conclusion

This compound remains a vital research tool due to its well-established properties as a potent, full D1 receptor agonist. This guide has provided a comprehensive overview of its pharmacological profile based on the available literature, detailed experimental protocols for its characterization, and visual aids to understand its mechanism of action. The primary limitation in the current understanding of dihydrexidine is the absence of specific quantitative data for its interaction with the D5 receptor. Addressing this gap through targeted research will be a critical step forward in the field of dopamine receptor pharmacology and the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D1 and D5 Receptors | Dopamine Receptors | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

Dihydrexidine hydrochloride signal transduction pathway

An In-depth Technical Guide to the Signal Transduction Pathway of Dihydrexidine (B1670578) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrexidine (DHX), a potent synthetic compound, is recognized as the first full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2] Unlike many other D1 agonists which exhibit partial agonism, dihydrexidine demonstrates efficacy comparable to or greater than endogenous dopamine in stimulating downstream signaling pathways.[3][4] This characteristic has made it a valuable tool in neuroscience research and a subject of interest for its therapeutic potential in conditions such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[1][5]

This technical guide provides a comprehensive overview of the signal transduction pathways activated by dihydrexidine hydrochloride. It delves into the molecular mechanisms, presents quantitative data on its receptor binding and functional activity, and offers detailed protocols for key experimental assays used in its characterization.

Core Signaling Pathways

Dihydrexidine primarily exerts its effects through the activation of D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs). Its signaling cascade is multifaceted, involving both canonical G-protein dependent pathways and G-protein independent pathways mediated by β-arrestin.

Gαs/olf-cAMP Pathway

The canonical signaling pathway for D1-like receptors involves their coupling to the stimulatory G-proteins, Gαs and Gαolf.[6] Upon binding of dihydrexidine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB, and other signaling proteins, thereby modulating gene expression and cellular function.[6]

β-Arrestin Pathway and ERK Phosphorylation

In addition to G-protein mediated signaling, dihydrexidine has been shown to induce the recruitment of β-arrestin to the D1 receptor.[7] β-arrestin recruitment can lead to receptor desensitization and internalization, but it also initiates a distinct wave of signaling.[8] One of the key downstream effects of β-arrestin-mediated signaling is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9] ERK phosphorylation can also be influenced by PKA activity, indicating a potential crosstalk between the G-protein and β-arrestin pathways.[8]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of dihydrexidine at dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities of Dihydrexidine

| Compound | Receptor | Species | Radioligand | Ki (nM) | Reference |

| (+)-Dihydrexidine | D1 | Rat | [3H]SCH23390 | 5.6 | [10] |

| (±)-Dihydrexidine | D1 | Rat | [3H]SCH23390 | 11.6 | [10] |

| (-)-Dihydrexidine | D1 | Rat | [3H]SCH23390 | 149 | [10] |

| (+)-Dihydrexidine | D2 | Rat | [3H]spiperone | 87.7 | [10] |

| (±)-Dihydrexidine | D2 | Rat | [3H]spiperone | ~130 | [11] |

| (-)-Dihydrexidine | D2 | Rat | [3H]spiperone | ~1000 | [10] |

Note: Data for D5 receptor affinity is limited but is expected to be similar to D1 affinity.

Table 2: Functional Activity of Dihydrexidine

| Assay | Parameter | Cell Line/Tissue | Value | Reference |

| cAMP Production | EC50 | Rat Striatum | 51 nM ((+)-enantiomer) | [10] |

| β-Arrestin Recruitment | EC50 | HEK293 | ~100-300 nM (Estimated) | [7][12] |

| β-Arrestin Recruitment | Emax | HEK293 | Full agonist (similar to dopamine) | [7][12] |

| ERK Phosphorylation | EC50 | - | Not available | - |

| ERK Phosphorylation | Emax | - | Not available | - |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signal transduction of dihydrexidine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of dihydrexidine for dopamine receptors.

-

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., from transfected cell lines or brain tissue).[1]

-

Radioligand specific for the receptor (e.g., [3H]SCH23390 for D1 receptors).[1]

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like butaclamol).[1]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).[3]

-

Glass fiber filters (pre-soaked in polyethyleneimine).[1]

-

Scintillation fluid and counter.[1]

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of dihydrexidine or vehicle.[3]

-

For determination of non-specific binding, incubate membranes and radioligand with the non-specific binding control.[3]

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[3]

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[1]

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[1]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of dihydrexidine concentration and fit the data to a one-site competition model to determine the IC50.

-

Convert the IC50 to Ki using the Cheng-Prusoff equation.[2]

-

cAMP Accumulation Assay (HTRF)

This assay measures the ability of dihydrexidine to stimulate the production of cAMP.

-

Materials:

-

Protocol:

-

Culture cells in a 384-well plate.[13]

-

Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor.[14]

-

Add the dihydrexidine dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[15]

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[13]

-

Incubate for 60 minutes at room temperature in the dark.[13]

-

Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[16]

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration as a function of dihydrexidine concentration to determine the EC50 and Emax.[17]

-

β-Arrestin Recruitment Assay (PathHunter)

This assay quantifies the recruitment of β-arrestin to the receptor upon agonist stimulation.[18]

-

Materials:

-

Protocol:

-

Plate the PathHunter cells in a 384-well plate and incubate overnight.[18]

-

Prepare serial dilutions of this compound.

-

Add the dihydrexidine dilutions to the cells and incubate for 90 minutes at 37°C.[4]

-

Add the PathHunter detection reagents according to the manufacturer's protocol.[4]

-

Incubate for 60 minutes at room temperature.[8]

-

Read the luminescence on a plate reader.[6]

-

Plot the luminescence signal as a function of dihydrexidine concentration to determine the EC50 and Emax.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to dihydrexidine treatment.

-

Materials:

-

Cells expressing the dopamine receptor of interest.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.[19]

-

HRP-conjugated secondary antibody.[9]

-

Lysis buffer containing protease and phosphatase inhibitors.[20]

-

SDS-PAGE gels and blotting equipment.[19]

-

Chemiluminescent substrate.[21]

-

Imaging system.[21]

-

-

Protocol:

-

Culture cells and serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[22]

-

Treat the cells with various concentrations of dihydrexidine for a short period (e.g., 5-10 minutes).[22]

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.[20]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[20]

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[21]

-

Strip the membrane and re-probe with the antibody against total ERK for normalization.[21]

-

Quantify the band intensities using densitometry software and plot the ratio of p-ERK to total ERK as a function of dihydrexidine concentration to determine the EC50 and Emax.[22]

-

Conclusion

This compound is a potent full agonist of D1-like dopamine receptors, activating both G-protein dependent and β-arrestin-mediated signaling pathways. Its ability to robustly stimulate cAMP production and engage β-arrestin signaling underscores its complex pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of dihydrexidine and other dopaminergic compounds. A thorough understanding of these signal transduction pathways is essential for advancing our knowledge of dopamine receptor function and for the development of novel therapeutics targeting the dopaminergic system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 15. youtube.com [youtube.com]

- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 17. xenotech.com [xenotech.com]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Dihydrexidine Hydrochloride: A Comprehensive Technical Guide

Abstract

Dihydrexidine hydrochloride is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1] First synthesized in the late 1980s, it represented a significant advancement in the study of the dopaminergic system, being the first bioavailable, full-efficacy D1 agonist.[2] This guide provides an in-depth overview of the history, development, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in drug development.

Introduction: The Quest for a Full D1 Agonist

Prior to the development of Dihydrexidine, research into the therapeutic potential of dopamine D1 receptor activation was hampered by the lack of selective, full-efficacy agonists.[3] The prototypical D1 partial agonist, SKF38393, while useful in preclinical studies, failed to produce robust therapeutic effects in clinical trials, highlighting the need for a full agonist.[3] The introduction of Dihydrexidine, a phenanthridine (B189435) derivative, in the late 1980s provided a crucial tool to explore the physiological and therapeutic roles of the D1 receptor.[3]

Chemical Synthesis

The synthesis of this compound, chemically known as (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride, has been achieved through various routes.[4][5][6] One efficient method involves a facilitated intramolecular Henry cyclization of a (nitropropyl)benzophenone and subsequent diastereomerically selective reduction of the resulting tricyclic nitroalkene, a process that notably avoids the need for chromatographic separations.[4] Another approach utilizes a scalable asymmetric synthesis starting from D-serine, employing a stereoselective Grignard reaction, Wittig reaction, and a TFA-mediated Friedel–Crafts cyclization as key steps.[5]

Mechanism of Action: A Potent D1/D5 Agonist

Dihydrexidine is a high-potency, full agonist at both D1 and D5 dopamine receptors, with approximately 10-fold selectivity over the D2 receptor.[1] Its mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][7] This signaling cascade is a hallmark of D1-like receptor activation.[7] While it possesses some affinity for the D2 receptor, it exhibits functionally selective signaling at this site, which may explain its lack of typical D2 agonist-like behavioral effects.[1]

Signaling Pathway

Preclinical Development

In Vitro Characterization

Dihydrexidine's pharmacological profile has been extensively characterized through in vitro assays.

Table 1: In Vitro Pharmacological Profile of Dihydrexidine

| Parameter | Receptor/Assay | Value | Species | Reference |

| IC50 | D1 Receptor ([3H]SCH23390 binding) | ~10 nM | Rat | [2] |

| IC50 | D1 Receptor ([3H]SCH23390 binding) | 12 nM | Rat | [8] |

| IC50 | D2 Receptor ([3H]spiperone binding) | 120 nM | Rat | [8] |

| IC50 | D2 Dopamine Receptors | 130 nM | Rat | [2] |

| IC50 | Alpha 2 Adrenoreceptors | ~230 nM | Rat | [2] |

| KD (high-affinity) | D1 Receptor | 3 nM | Rat | [2] |

| KD (low-affinity) | D1 Receptor | 75 nM | Rat | [2] |

| EC50 | Adenylyl Cyclase Activation | ~70 nM | Rat | [8] |

| pEC50 | LgBiT-miniGs Recruitment | 7.870 ± 0.045 | Human | [9] |

| pEC50 | cAMP Accumulation | 9.613 ± 0.135 | Human | [9] |

In Vivo Studies

Preclinical in vivo studies demonstrated Dihydrexidine's potential as a therapeutic agent. Notably, it showed impressive anti-parkinsonian effects in the MPTP-primate model of Parkinson's disease.[1] In rats, intraperitoneal administration of Dihydrexidine (3 mg/kg) produced significant dopamine D1 receptor agonist effects.[10]

Clinical Development

Early Trials in Parkinson's Disease

Initial clinical trials of intravenously administered Dihydrexidine in Parkinson's disease patients were halted due to profound hypotension.[1] One study found that single intravenous doses had a marginal therapeutic window, with dose-limiting adverse effects including flushing, hypotension, and tachycardia.[11] The plasma half-life was determined to be less than 5 minutes.[11]

Repurposing for Schizophrenia

The development of Dihydrexidine was later resurrected with a focus on treating the cognitive and negative symptoms of schizophrenia, utilizing smaller, subcutaneous doses which were found to be safer.[1] A pilot study in patients with schizophrenia demonstrated that a single 20 mg subcutaneous dose was well-tolerated, with only mild and transient side effects such as dizziness and nausea.[12]

Experimental Protocols

Radioligand Binding Assay ([3H]SCH23390)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the D1 receptor.

Experimental Workflow

Methodology

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, incubate the striatal membranes with a fixed concentration of [3H]SCH23390 and varying concentrations of the unlabeled test compound (e.g., Dihydrexidine).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]SCH23390 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase (cAMP) Functional Assay

This protocol describes a method to assess the functional activity of Dihydrexidine as a D1 receptor agonist by measuring its effect on cAMP production.

Methodology

-

Cell Culture: Use cells stably expressing the human dopamine D1 receptor (e.g., HEK293 cells).

-

Agonist Stimulation: Treat the cells with varying concentrations of Dihydrexidine or a reference agonist (e.g., dopamine) for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.

Conclusion

This compound remains a cornerstone in the study of dopamine D1 receptor pharmacology. Its development as the first full D1 agonist provided invaluable insights into the therapeutic potential of targeting this receptor system. Despite its clinical development challenges, particularly its cardiovascular side effects with intravenous administration, its use in preclinical and proof-of-concept clinical studies has significantly advanced our understanding of the role of D1 receptors in motor control and cognition. The story of Dihydrexidine underscores the complexities of drug development and the importance of administration route and formulation in achieving a therapeutic window.

References

- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine: a highly potent selective dopamine D1 full agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. researchgate.net [researchgate.net]

Dihydrexidine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrexidine (B1670578) hydrochloride (DHX) is a potent and selective full agonist of the D1-like dopamine (B1211576) receptors (D1 and D5). As the first high-potency, bioavailable full D1 agonist to be developed, it has been a critical pharmacological tool for elucidating the roles of the D1 receptor system in motor control, cognition, and reward pathways. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental methodologies related to dihydrexidine hydrochloride, intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine. The molecule possesses a rigid structure with two stereocenters, leading to different isomeric forms.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (±)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride |

| CAS Number | 137417-08-4 (hydrochloride salt) |

| 123039-93-0 (free base) | |

| Molecular Formula | C₁₇H₁₇NO₂·HCl |

| SMILES | OC1=C(O)C=C(CC[C@]3([H])--INVALID-LINK--2C4=C(C=CC=C4)CN3)C2=C1.Cl |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 303.79 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 295°C (with decomposition)[1] |

| Solubility | Water: 10 mM (3.04 mg/mL)[1] |

| DMSO: 50 mM (15.19 mg/mL)[1] | |

| Storage | Desiccate at +4°C |

| Purity | ≥98% (HPLC) |

Pharmacological Profile

Dihydrexidine is a high-affinity full agonist at D1 dopamine receptors. It exhibits approximately 10-fold selectivity for D1/D5 receptors over D2 receptors. While it has some affinity for the D2 receptor, it displays functional selectivity, meaning it activates different signaling pathways at the D2 receptor compared to other agonists, which may account for its lack of typical D2 agonist-like behavioral effects.

Signaling Pathways

Activation of the D1 receptor by dihydrexidine initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to a Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32 and the transcription factor CREB. Dihydrexidine has also been shown to induce phosphorylation of Yes-associated protein (YAP) through the Hippo signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a representative example for determining the binding affinity of dihydrexidine for the D1 dopamine receptor.

Workflow

Methodology

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the D1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390), and varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of dihydrexidine.

-

Plot the specific binding as a function of the dihydrexidine concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This protocol is a representative example for determining the functional potency and efficacy of dihydrexidine at the D1 receptor.

Methodology

-

Cell Culture and Plating:

-

Culture cells expressing the D1 receptor (e.g., HEK293 or CHO cells) under standard conditions.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Agonist Stimulation:

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add varying concentrations of this compound to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescence-based assay (e.g., GloSensor™).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced at each concentration of dihydrexidine.

-

Plot the cAMP concentration as a function of the dihydrexidine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

Conclusion

This compound remains a cornerstone for the study of D1 dopamine receptor pharmacology. Its well-characterized chemical properties, potent full agonism, and defined signaling pathways make it an invaluable tool for researchers. The detailed methodologies provided in this guide offer a framework for the consistent and reliable investigation of dihydrexidine and other D1-like receptor modulators, facilitating further advancements in our understanding of dopamine signaling in health and disease.

References

Dihydrexidine hydrochloride enantiomers biological activity

An In-depth Technical Guide on the Biological Activity of Dihydrexidine (B1670578) Hydrochloride Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydrexidine (DHX), a benzo[a]phenanthridine derivative, is recognized as the first potent, full-efficacy agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2][3] As a chiral molecule, its biological activity is highly dependent on its stereochemistry. Extensive pharmacological evaluation has demonstrated that the dopaminergic activity of dihydrexidine resides almost exclusively in its (+)-enantiomer, (6aR,12bS)-(+)-dihydrexidine. This guide provides a detailed examination of the receptor binding affinities, functional activities, and underlying experimental methodologies related to the enantiomers of dihydrexidine, offering a comprehensive resource for professionals in neuroscience and drug development.

Enantioselectivity at Dopamine Receptors

The profound anti-Parkinsonian effects of racemic dihydrexidine prompted the investigation into the specific activities of its individual enantiomers.[4][5] Resolution of the racemate and subsequent pharmacological testing revealed a significant difference in activity between the (+) and (-) forms, a critical finding for understanding its structure-activity relationship.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a ligand for a specific receptor. In these experiments, a radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation containing the receptor (e.g., rat striatal membranes). The test compound (dihydrexidine enantiomers) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 or, through further calculations, the equilibrium dissociation constant (K₀.₅ or Ki). Lower values indicate higher binding affinity.

The data clearly show that the (+)-enantiomer possesses significantly higher affinity for both D1 and D2 dopamine receptors compared to the (-)-enantiomer. The affinity of the (+)-enantiomer for the D1 receptor is approximately 25-fold greater than that of the (-)-enantiomer.[4]

Table 1: Dopamine Receptor Binding Affinities of Dihydrexidine Enantiomers

| Compound | D1 Receptor ([³H]SCH23390) K₀.₅ (nM) | D2 Receptor ([³H]Spiperone) K₀.₅ (nM) |

|---|---|---|

| (+)-Dihydrexidine | 5.6[4] | 87.7[4] |

| (-)-Dihydrexidine | 149[4] | ~1000[4] |

| (±)-Dihydrexidine (Racemate) | 11.6[4] | Not explicitly stated for racemate in this study, but other studies report IC₅₀ of 130 nM.[6] |

Functional Activity

Functional assays measure the biological response initiated by a ligand binding to its receptor. For D1 receptors, which are Gs/Gαolf-coupled, activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The potency of an agonist is typically expressed as its EC50 value—the concentration required to elicit 50% of the maximal response.

The (+)-enantiomer is a potent, full agonist, effectively stimulating cAMP synthesis, while the (-)-enantiomer is substantially weaker, requiring a much higher concentration to produce a similar effect.[4]

Table 2: Functional Potency of Dihydrexidine Enantiomers on Adenylate Cyclase Activity

| Compound | EC₅₀ (nM) | Efficacy |

|---|---|---|

| (+)-Dihydrexidine | 51[4] | Full Agonist[4] |

| (-)-Dihydrexidine | 2150[4] | Full Agonist[4] |

Signaling Pathways and Experimental Workflows

D1 Dopamine Receptor Signaling Pathway

Dihydrexidine exerts its primary effects through the canonical D1 receptor signaling cascade. Upon binding of an agonist like (+)-dihydrexidine, the D1 receptor undergoes a conformational change, activating the associated G-protein (Gαs/olf). This leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream cellular responses.[7]

Caption: Canonical D1 dopamine receptor signaling pathway activated by (+)-dihydrexidine.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity (K₀.₅) is a foundational experiment in pharmacology. The workflow for a competitive radioligand binding assay involves several key steps, from tissue preparation to data analysis.

Caption: A typical workflow for a competitive radioligand binding assay.

Logical Relationship: Enantioselectivity of Dihydrexidine

The biological activity of dihydrexidine is a direct consequence of its stereochemistry. The (6aR,12bS)-(+) enantiomer fits optimally into the D1 receptor binding pocket, leading to potent agonism. The (6aS,12bR)-(-) enantiomer has a much poorer fit, resulting in significantly lower affinity and functional potency.

Caption: Enantioselectivity of dihydrexidine at the D1 dopamine receptor.

Experimental Protocols

Protocol: D1 and D2 Receptor Radioligand Binding Assays

This protocol is a generalized summary based on methodologies described in the cited literature.[4][6]

-

Tissue Preparation:

-

Male Sprague-Dawley rat brains are dissected on ice to isolate the striata.

-

Striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 15 minutes to facilitate the dissociation of endogenous dopamine.

-

The centrifugation and resuspension step is repeated. The final pellet is resuspended in assay buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.

-

-

Binding Assay:

-

For D1 Receptors: Incubations are performed in a final volume of 1 mL containing assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂), [³H]SCH23390 (final concentration ~0.2-0.4 nM), and various concentrations of the dihydrexidine enantiomers.

-

For D2 Receptors: The protocol is similar, but uses [³H]spiperone (final concentration ~0.1-0.3 nM) as the radioligand. Ketanserin (50 nM) is included to block binding to 5-HT₂ receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 µM (+)butaclamol for D1 or 10 µM sulpiride (B1682569) for D2).

-

Tubes are incubated at 25°C or 37°C for a specified time (e.g., 30-60 minutes).

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.

-

-

Data Analysis:

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

IC50 values are determined using non-linear regression analysis.

-

K₀.₅ or Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Protocol: Adenylate Cyclase Functional Assay

This protocol measures the ability of dihydrexidine enantiomers to stimulate cAMP production, a hallmark of D1 receptor activation.[4][8]

-

Preparation:

-

Rat striatal membranes are prepared as described in the binding assay protocol.

-

The assay is performed in a final volume containing Tris-HCl buffer, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), GTP, and the test compound (dihydrexidine enantiomers) at various concentrations.

-

-

Incubation:

-

The reaction is initiated by adding the membrane preparation.

-

The mixture is incubated at 30°C or 37°C for 10-15 minutes.

-

The reaction is terminated by placing the tubes in a boiling water bath.

-

-

Quantification of cAMP:

-

Samples are centrifuged to pellet the protein.

-

The amount of cAMP in the supernatant is quantified using a competitive protein binding assay or a specific radioimmunoassay (RIA) kit.

-

-

Data Analysis:

-

Dose-response curves are constructed by plotting the amount of cAMP produced as a function of the log concentration of the agonist.

-

EC50 and Emax (maximal effect) values are determined using non-linear regression analysis. The efficacy is often expressed relative to the maximal stimulation produced by dopamine.

-

Conclusion

The pharmacological profile of dihydrexidine is characterized by strong enantioselectivity. The (6aR,12bS)-(+)-enantiomer is a potent, high-affinity, full agonist at the D1 dopamine receptor and is responsible for virtually all the dopaminergic activity of the racemate.[4] In contrast, the (6aS,12bR)-(-) enantiomer exhibits significantly weaker affinity and functional potency. This detailed understanding of the stereochemical requirements for D1 receptor activation is invaluable for the rational design of novel, selective, and potent dopaminergic agents for treating neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopaminergic benzo[a]phenanthridines: resolution and pharmacological evaluation of the enantiomers of dihydrexidine, the full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 6. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrexidine Hydrochloride: An In-Depth Technical Guide on Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrexidine (B1670578) (DHX), a potent and selective full agonist of the D1 and D5 dopamine (B1211576) receptors, has been a subject of interest for its potential therapeutic applications, particularly in neuro-psychiatric disorders. Despite its well-characterized pharmacological profile, publicly available data on the metabolism and degradation of dihydrexidine hydrochloride remain scarce. This technical guide synthesizes the available information on dihydrexidine's pharmacokinetics and provides a framework for approaching the study of its metabolism and degradation based on established principles of drug development. While specific metabolites and degradation products of dihydrexidine have not been detailed in the reviewed literature, this guide outlines the probable metabolic pathways and the standard methodologies for their identification and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the complete profile of this compound.

Introduction

Dihydrexidine is a moderately selective full agonist at the dopamine D1 and D5 receptors, with approximately 10-fold selectivity over the D2 receptor.[1] It has been investigated for its potential in treating conditions such as Parkinson's disease and the cognitive deficits associated with schizophrenia.[1] A comprehensive understanding of a drug candidate's metabolic fate and stability is critical for its development. This includes identifying metabolic pathways, characterizing metabolites, and assessing degradation products that may form under various stress conditions. Such data are crucial for evaluating the drug's safety, efficacy, and for the development of stable pharmaceutical formulations.

This guide provides an overview of the known pharmacokinetic properties of dihydrexidine and presents general experimental protocols for the investigation of its metabolism and degradation, in the absence of specific published data on these aspects.

Pharmacokinetic Profile of Dihydrexidine

Clinical and preclinical studies have established key pharmacokinetic parameters for dihydrexidine.

Table 1: Summary of Dihydrexidine Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Half-life | 1 to 2 hours | In vivo | [2] |

| Oral Bioavailability | Poor | In vivo | [2] |

Hypothetical Metabolic Pathways

Given the chemical structure of dihydrexidine, which features a catechol moiety, its metabolism is likely to proceed through Phase I and Phase II biotransformation reactions, primarily in the liver.

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups. For dihydrexidine, cytochrome P450 (CYP) enzymes are the likely catalysts for oxidative metabolism.

-

Hypothetical Phase I Reactions:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic or aliphatic portions of the molecule.

-

N-dealkylation: Although dihydrexidine does not have an N-alkyl group, this is a common pathway for related compounds.

-

Oxidation: Of the catechol ring.

-

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

-

Hypothetical Phase II Reactions:

-

Glucuronidation: The addition of glucuronic acid to the hydroxyl groups of the catechol moiety is a highly probable metabolic pathway. This is a common route for compounds containing phenolic hydroxyls.

-

Sulfation: Conjugation with a sulfonate group, also at the hydroxyl groups.

-

Below is a generalized diagram illustrating these potential metabolic pathways for a catechol-containing compound like dihydrexidine.

Degradation Profile and Stability

Forced degradation studies are essential to understand the chemical stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis. No specific degradation products for this compound have been reported in the literature reviewed.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to elevated temperature (e.g., 60°C) |

| Oxidation | 3% to 30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat (e.g., 60-80°C) |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Experimental Protocols

Detailed experimental protocols for the metabolism and degradation of dihydrexidine are not available in the public domain. However, standard methodologies can be applied.

In Vitro Metabolism Studies

-

Objective: To identify potential metabolites of dihydrexidine.

-

Methodology:

-

Incubation: Incubate this compound with human liver microsomes or hepatocytes in the presence of appropriate cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation, PAPS for sulfation).

-

Sample Preparation: Terminate the reaction and precipitate proteins using a solvent like acetonitrile. Centrifuge and collect the supernatant.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the parent drug and any metabolites. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to help determine elemental compositions.

-

Forced Degradation Studies

-

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

-

Methodology:

-

Stress Application: Subject solutions of this compound to the stress conditions outlined in Table 2.

-

Sample Analysis: At various time points, withdraw samples and analyze them using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

-

Peak Purity and Mass Balance: Assess the purity of the dihydrexidine peak and perform a mass balance analysis to account for the parent drug and all degradation products.

-

Structure Elucidation: Isolate significant degradation products using preparative HPLC and elucidate their structures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and HRMS.

-

Conclusion

While dihydrexidine has been the subject of numerous pharmacological and clinical investigations, a significant knowledge gap exists regarding its metabolism and degradation profile. The information presented in this guide, based on the known pharmacokinetic properties and the general principles of drug metabolism and stability testing, provides a solid foundation for researchers and drug development professionals. Further studies employing the outlined experimental approaches are necessary to fully characterize the biotransformation and chemical stability of this compound. This will be crucial for its potential future development and for ensuring the safety and efficacy of any resulting therapeutic products.

References

Dihydrexidine Hydrochloride: A Technical Guide to its Therapeutic Potential in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Dihydrexidine (B1670578) (DHX), a potent and selective full agonist of the D1 and D5 dopamine (B1211576) receptors, has been a pivotal pharmacological tool for elucidating the role of D1 receptor signaling in the central nervous system (CNS).[1][2][3] Despite a challenging pharmacokinetic profile that has limited its clinical progression, research into Dihydrexidine has provided significant insights into its therapeutic potential for a range of CNS disorders, including Parkinson's disease, schizophrenia, and cognitive deficits.[2][3] This technical guide provides an in-depth overview of Dihydrexidine's mechanism of action, summarizes key preclinical and clinical findings, details experimental methodologies, and outlines its potential and limitations.

Core Mechanism of Action: Full D1/D5 Receptor Agonism

Dihydrexidine acts as a high-potency, full-efficacy agonist at D1-like dopamine receptors (D1 and D5), with approximately 10-fold selectivity over D2 receptors.[1] Its chemical name is (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride.[4] Unlike partial agonists such as SKF38393, Dihydrexidine stimulates cyclic AMP (cAMP) synthesis to a degree comparable to or greater than endogenous dopamine.[2][3][5] This action is mediated through the Gαs/olf family of G-proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). This signaling cascade is crucial for modulating neuronal excitability, synaptic plasticity, and higher-order cognitive functions.[6]

Pharmacological and Pharmacokinetic Profile

Dihydrexidine was the first full D1 agonist that could cross the blood-brain barrier and demonstrate significant central activity.[7] However, its clinical utility is hampered by unfavorable pharmacokinetics, including poor oral bioavailability and a very short plasma half-life of less than 5 minutes to 1-2 hours.[4][8][9][10]

| Parameter | Value | Reference |

| Receptor Target | D1/D5 Dopamine Receptor | [1] |

| Action | Full Agonist | [5] |

| IC50 (D1 Receptor) | ~10 nM | [5][10][11] |

| IC50 (D2 Receptor) | 130 nM | [5][11] |

| IC50 (α2 Adrenoceptor) | ~230 nM | [5][11] |

| Plasma Half-life | < 5 minutes (IV) to 1-2 hours | [4][8][9][10] |

| Bioavailability | Poor (oral) | [9][10] |

Therapeutic Potential in CNS Disorders

Parkinson's Disease

The rationale for using Dihydrexidine in Parkinson's disease stems from the need to stimulate D1 receptors, complementing the effects of levodopa (B1675098) and D2 agonists.

Preclinical Evidence: Dihydrexidine demonstrated potent antiparkinsonian effects in MPTP-treated primate models, a gold standard for assessing therapeutic potential in Parkinson's disease.[1][2][3][12] These effects were blockable by a D1 antagonist, confirming the mechanism of action.[7]

Clinical Evidence: Early clinical trials in patients with Parkinson's disease showed that Dihydrexidine could produce a brief but definite motor improvement, similar to the response seen with levodopa.[4][8] However, the therapeutic window was marginal, with dose-limiting adverse effects.[4][8]

| Study Population | Dosage & Administration | Key Findings | Adverse Effects | Reference |

| 4 Patients with Parkinson's Disease | Single IV doses (2 mg up to 70 mg) over 15 or 120 min | Brief, definite motor improvement and dyskinesias at plasma concentrations >100 ng/ml. | Flushing, hypotension, tachycardia (dose-limiting). | [4][8] |

Schizophrenia & Cognitive Deficits

Dysfunction of dopaminergic signaling in the prefrontal cortex is hypothesized to contribute to the cognitive and negative symptoms of schizophrenia. D1 receptor stimulation is a key therapeutic strategy to address these deficits.

Preclinical and Clinical Evidence: Dihydrexidine has been shown to improve working memory in preclinical models.[13] In clinical settings, it has been investigated for its pro-cognitive effects. A study in patients with schizophrenia found that a single 20 mg subcutaneous dose was safe and well-tolerated.[14] This dose led to a significant increase in prefrontal cortex perfusion, as measured by MRI, suggesting target engagement.[15] A subsequent trial in patients with schizotypal personality disorder (SPD), who exhibit similar cognitive deficits, demonstrated that Dihydrexidine significantly improved performance on verbal working memory tasks.[16]

| Study Population | Dosage & Administration | Key Findings | Adverse Effects | Reference |

| 20 Patients with Schizophrenia | Single 20 mg subcutaneous dose | Well-tolerated; no serious adverse events. Significantly increased prefrontal perfusion. | Mild dizziness, nausea. | [14][15] |

| 16 Patients with Schizotypal Personality Disorder | 15 mg IV over 30 min (3 days) | Significantly improved performance on PASAT and N-back working memory tests (Effect size d=1.14 for PASAT). | Sedation, lightheadedness, tachycardia, hypotension (mild, transient). | [16] |

Cognitive Enhancement and Dementia

Dihydrexidine's potential extends to other cognitive disorders through its modulation of the cholinergic system.

Neurochemical and Behavioral Evidence: Studies in rats have shown that Dihydrexidine administration increases the release of acetylcholine (B1216132) (ACh), a neurotransmitter critical for learning and memory. This effect was more pronounced in the frontal cortex than in the striatum. The increased ACh release is believed to underlie its cognition-enhancing properties. In behavioral models, Dihydrexidine significantly reversed scopolamine-induced amnesia, further supporting its potential in treating dementia-related cognitive decline.[17][18]

| Animal Model | Dosage & Administration | Key Neurochemical Findings | Key Behavioral Findings | Reference |

| Sprague-Dawley Rats | 3 and 10 mg/kg IP | ~50-60% increase in striatal ACh release. | - | [17][18] |

| Sprague-Dawley Rats | 10 mg/kg IP | ~200-300% increase in frontal cortex ACh release. | - | [17][18] |

| Scopolamine-Treated Rats | 0.3 mg/kg IP | - | Significantly improved performance in a passive avoidance task. | [17][18] |

Detailed Experimental Protocols

Clinical Trial in Parkinson's Disease

-

Design: Double-blind, placebo-controlled, dose-escalation trial.

-

Participants: Patients with idiopathic Parkinson's disease.

-

Procedure:

-

Patients received single intravenous infusions of either Dihydrexidine hydrochloride or a placebo.

-

Doses were titrated according to a fixed schedule, starting from 2 mg and increasing to the highest tolerated dose (maximum of 70 mg).

-

Infusions were administered over either 15 minutes (rapid) or 120 minutes (slow).

-

Motor function was assessed using standardized rating scales (e.g., Unified Parkinson's Disease Rating Scale).

-

Blood samples were collected to determine plasma drug concentrations via pharmacokinetic analysis.

-

Adverse events were monitored throughout the study.

-

In Vivo Microdialysis for Acetylcholine Release

-

Design: Neurochemical analysis in freely moving animals.

-

Subjects: Male Sprague-Dawley rats.

-

Procedure:

-

Surgery: Rats were anesthetized, and a guide cannula for the microdialysis probe was stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).

-

Recovery: Animals were allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: After a stabilization period, dialysate samples were collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine levels.

-

Drug Administration: this compound was administered via intraperitoneal (IP) injection at various doses.

-

Post-Injection Collection: Dialysate collection continued to measure changes in acetylcholine levels following drug administration.

-

Analysis: Acetylcholine concentrations in the dialysate samples were quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

-

Conclusion and Future Directions

This compound has been instrumental in validating the dopamine D1 receptor as a viable therapeutic target for a range of CNS disorders. Clinical and preclinical studies have consistently shown its potential to ameliorate motor symptoms in Parkinson's disease and, perhaps more significantly, to enhance cognitive functions relevant to schizophrenia and dementia.[2][16][17]

The primary obstacle to its clinical use remains its challenging pharmacokinetic profile.[2][3] Despite this, the promising efficacy signals from Dihydrexidine studies have catalyzed the development of a new generation of D1 agonists with improved bioavailability and duration of action. The foundational research conducted with Dihydrexidine continues to guide the design of novel therapeutics aimed at optimizing D1 receptor stimulation for the treatment of complex CNS disorders.

References

- 1. Dihydrexidine - Wikipedia [en.wikipedia.org]

- 2. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the full dopamine D1 receptor agonist dihydrexidine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dihydrexidine, a full dopamine D1 agonist, reduces MPTP-induced parkinsonism in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A single 20 mg dose of dihydrexidine (DAR-0100), a full dopamine D1 agonist, is safe and tolerated in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A single 20 mg dose of the full D1 dopamine agonist dihydrexidine (DAR-0100) increases prefrontal perfusion in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The D1 Agonist Dihydrexidine Releases Acetylcholine and Improves Cognition in Rats | CoLab [colab.ws]

- 18. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dihydrexidine Hydrochloride in Parkinson's Disease Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor function. While levodopa (B1675098) remains the gold standard for treatment, its long-term use is associated with debilitating side effects like dyskinesia.[1][2] This has spurred research into alternative therapeutic strategies, including the direct stimulation of postsynaptic dopamine (B1211576) receptors. Dihydrexidine (B1670578) (DHX), the first potent and fully efficacious D1 dopamine receptor agonist to be developed, has been a pivotal tool in understanding the role of the D1 receptor in motor control and its potential as a therapeutic target for PD.[3][4] This document provides a comprehensive technical overview of Dihydrexidine hydrochloride, summarizing its pharmacological profile, preclinical and clinical findings, and detailed experimental protocols relevant to its study in the context of Parkinson's disease.

Pharmacology of this compound

Dihydrexidine is a moderately selective full agonist at the D1 and D5 dopamine receptors.[5] Its rigid chemical structure allows for high-potency interaction with these receptors, making it a valuable tool for probing D1-mediated signaling and function.

Mechanism of Action

Dihydrexidine acts as a full agonist at D1-like (D1 and D5) dopamine receptors.[5] Unlike partial agonists (e.g., SKF38393) which elicit a submaximal response, DHX is capable of stimulating D1 receptors to a level comparable to or greater than endogenous dopamine.[4][6] This full agonism is critical for its potent antiparkinsonian effects observed in animal models.[3][4] Although it possesses some affinity for the D2 receptor, its functional effects are predominantly mediated through D1 receptor activation.[5][7]

Receptor Binding and Functional Efficacy

Dihydrexidine's interaction with dopamine receptors has been extensively characterized through radioligand binding and functional assays. It demonstrates a clear preference for D1-like receptors over D2-like receptors.

Table 1: Dihydrexidine Receptor Binding Affinities

| Receptor Subtype | Ligand | Parameter | Value (nM) | Source(s) |

|---|---|---|---|---|

| Dopamine D1 | Dihydrexidine | IC50 | ~10 | [6][8][9] |

| Dopamine D1 | SKF38393 | IC50 | ~30 | [6][9] |

| Dopamine D2 | Dihydrexidine | IC50 | 130 | [6][9] |

| α2-Adrenoceptor | Dihydrexidine | IC50 | ~230 | [6][9] |

IC50: Half maximal inhibitory concentration, a measure of binding affinity.

Functionally, DHX has been shown to be a full efficacy agonist, doubling the rate of cyclic AMP (cAMP) synthesis in rat striatal homogenates, an effect comparable to that of dopamine itself. In contrast, the partial agonist SKF38393 only achieves a maximal increase of about 50%.[6]

Table 2: Dihydrexidine Functional Efficacy at the D1 Receptor

| Compound | Agonist Type | Efficacy (cAMP Synthesis vs. Dopamine) | Source(s) |

|---|---|---|---|

| Dihydrexidine | Full Agonist | ~100% | [4][6] |

| SKF38393 | Partial Agonist | ~40-50% | [6][10] |

| Dopamine | Endogenous Full Agonist | 100% |[6] |

Pharmacokinetics

The clinical development of Dihydrexidine has been hampered by its challenging pharmacokinetic profile.

Table 3: Pharmacokinetic Properties of Dihydrexidine

| Parameter | Description | Source(s) |

|---|---|---|

| Oral Bioavailability | Poor | [8][11] |